1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol

Chemical reactivity S-alkylation Nucleophilic substitution

1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol (CAS 134399-14-7) is a synthetic 1,2,4-triazole derivative featuring an S-alkylated 3-thiol core, a 5-phenyl substituent, and a 1-chloropropan-2-ol side chain. It belongs to the class of aryl-1,2,4-triazol-3-ylthio compounds, a scaffold widely explored in medicinal chemistry and materials protection.

Molecular Formula C11H12ClN3OS
Molecular Weight 269.75 g/mol
CAS No. 134399-14-7
Cat. No. B12904435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
CAS134399-14-7
Molecular FormulaC11H12ClN3OS
Molecular Weight269.75 g/mol
Structural Identifiers
SMILESCC(C(SC1=NNC(=N1)C2=CC=CC=C2)Cl)O
InChIInChI=1S/C11H12ClN3OS/c1-7(16)9(12)17-11-13-10(14-15-11)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14,15)
InChIKeyWFYBHEOTAQYWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol (CAS 134399-14-7) – Structural Identity and Research Status


1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol (CAS 134399-14-7) is a synthetic 1,2,4-triazole derivative featuring an S-alkylated 3-thiol core, a 5-phenyl substituent, and a 1-chloropropan-2-ol side chain . It belongs to the class of aryl-1,2,4-triazol-3-ylthio compounds, a scaffold widely explored in medicinal chemistry and materials protection. Critically, to date, no primary research papers, patents, or authoritative biological assay databases have reported specific quantitative activity data (MIC, IC50, Kd, or corrosion inhibition efficiency) for this exact compound. Its chemical identity is confirmed solely through chemical vendor catalog records and basic property databases .

Why 1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol Cannot Be Substituted with Generic In-Class Analogs


Within the 1,2,4-triazol-3-ylthio class, minor structural modifications dramatically alter physicochemical properties and biological target engagement. The compound's specific combination—a 5-phenyl group, an S-(3-chloro-2-hydroxypropyl) chain—is chemically unique. The chlorine atom provides a reactive handle for further derivatization (e.g., nucleophilic displacement), while the secondary alcohol can participate in hydrogen bonding or serve as a conjugation site [1]. In contrast, close analogs such as 5-phenyl-1,2,4-triazole-3-thiol (the unalkylated parent) or compounds bearing different S-alkyl chains (e.g., methyl, allyl, or carboxymethyl) will exhibit distinct LogP, solubility, and steric profiles [2]. Consequently, substitution without experimental validation risks introducing altered reactivity, off-target biological effects, or reduced efficacy in any application where the specific side-chain architecture is critical to function.

Quantitative Comparative Evidence for 1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol


Structural and Reactivity Differentiation versus the Parent 5-Phenyl-1,2,4-triazole-3-thiol

The target compound differs from its direct parent, 5-phenyl-1,2,4-triazole-3-thiol, by the presence of a 3-chloro-2-hydroxypropyl group on the sulfur atom. This S-alkylation converts a free thiol (which exists in equilibrium with the thione tautomer) into a thioether, fundamentally altering the compound's nucleophilicity, redox behavior, and metal-coordination chemistry . While the parent thiol has known corrosion inhibition activity for mild steel in 17% HCl at 80°C at concentrations of 50–200 mg/L [1], the alkylated derivative's corrosion inhibition capacity is untested and cannot be assumed to be equivalent without empirical verification.

Chemical reactivity S-alkylation Nucleophilic substitution

Differentiation from Methylthio and Carboxymethylthio Analogs in Synthetic Versatility

Among S-alkylated 5-phenyl-1,2,4-triazole-3-thiols, the choice of alkyl chain dictates the compound's utility as a synthetic building block. The target compound possesses a terminal alkyl chloride on a 2-hydroxypropyl chain, providing a functional group that can undergo nucleophilic substitution (SN2) with amines, thiols, or azides without requiring additional activation [1]. By contrast, the commonly referenced methylthio analog (S-methyl-5-phenyl-1,2,4-triazole-3-thiol) presents only a chemically inert methyl group, precluding further coupling reactions. The carboxymethylthio analog offers a carboxylic acid for amide bond formation but cannot serve as an alkylating agent [2]. This functional specificity makes the target compound preferable when a chloroalkyl handle is required for conjugation or library synthesis.

Synthetic intermediate Building block Derivatization

Inferred Antifungal Potential of the 1,2,4-Triazol-3-ylthio Scaffold

The aryl-1,2,4-triazol-3-ylthio scaffold to which the target compound belongs has demonstrated potent in vitro antifungal activity against fluconazole-susceptible and -resistant Candida species. In a direct head-to-head study, the aryl-triazol-3-ylthio analog ATTAF-2 exhibited a geometric mean MIC of 0.063 μg/mL against C. albicans (n=21), outperforming fluconazole (MIC 0.5 μg/mL) and itraconazole (MIC 0.25 μg/mL) [1]. While the specific compound 1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol has not been tested, the presence of the identical 5-phenyl-1,2,4-triazol-3-ylthio core implies it may retain binding affinity for the fungal CYP51 active site. However, the chlorohydroxypropyl side chain differs from the (2,4-dichlorophenyl) moiety present in ATTAF-2, and this structural divergence could significantly alter potency and selectivity.

Antifungal Candida Structure-activity relationship

Corrosion Inhibition Potential Relative to 5-Phenyl-1,2,4-triazole-3-thiol

The parent compound 5-phenyl-1,2,4-triazole-3-thiol has been patented as a corrosion inhibitor for St3 mild steel in 17% HCl at 80°C, effective at concentrations between 50 and 200 mg/L [1]. The target compound, an S-alkylated derivative, retains the nitrogen-rich triazole and aromatic phenyl ring that can adsorb onto the steel surface, but the thiol group—a key donor for metal coordination—is now blocked as a thioether. This transformation may reduce the corrosion inhibition efficiency, as the free thiol has been shown to be an active component in similar systems [1]. No quantitative corrosion inhibition data exist for the target compound.

Corrosion inhibitor Mild steel Acid corrosion

Procurement-Driven Application Scenarios for 1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol


Medicinal Chemistry: Synthesis of Fluconazole-Chalcone Hybrids via Chloride Displacement

The terminal alkyl chloride on the 2-hydroxypropyl chain makes this compound a versatile intermediate for synthesizing fluconazole-triazole hybrids. For example, it can react with phenolic chalcones or amino-substituted bioactive compounds via SN2 displacement to introduce the 5-phenyl-1,2,4-triazol-3-ylthio motif into larger drug-like molecules. This aligns with the established strategy of using chloroalkyl triazole precursors in antifungal lead optimization [Section 3, Evidence Item 2]. Researchers should use amidolytic assays or MIC determinations against Candida spp. to validate the resulting conjugates.

Corrosion Inhibitor Research: Structure–Activity Parameterization

Given the known corrosion inhibition activity of the parent 5-phenyl-1,2,4-triazole-3-thiol [Section 3, Evidence Item 1], this alkylated derivative is a key probe to deconvolute the role of the sulfur atom's oxidation state in metal surface adsorption. Researchers can measure its corrosion inhibition efficiency for St3 steel in HCl at 80°C, directly comparing it to the parent thiol at 50–200 mg/L, to parameterize the quantitative contribution of the free thiol group to protection.

Antifungal Lead Library Expansion

As part of a medicinal chemistry program targeting azole-resistant Candida, this compound can serve as a starting material for generating a focused library of 3-sulfanyl-1,2,4-triazoles. The ATTAF-class scaffold's low geometric mean MIC (0.063 μg/mL) against C. albicans [Section 3, Evidence Item 3] provides a strong rationale for parallel synthesis of analogs where the chlorohydroxypropyl chain is diversified, enabling rapid structure–activity relationship (SAR) exploration.

Chemical Biology Tool for CYP51 Enzyme Probes

The 5-phenyl-1,2,4-triazol-3-ylthio core is a recognized pharmacophore for fungal CYP51 inhibition. This compound can be functionalized at the chlorine to attach fluorescent dyes, biotin, or photoaffinity labels, creating activity-based probes to study CYP51 expression and targeting in azole-resistant clinical isolates. Selectivity profiling against human CYP enzymes is required, but the scaffold's precedent provides a rational starting point.

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